3-Cyclopropyl-2,2-dimethylpropanenitrile
Overview
Description
3-Cyclopropyl-2,2-dimethylpropanenitrile is a chemical compound with the molecular formula C8H13N. It is characterized by a cyclopropyl group attached to a 2,2-dimethylpropanenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2-dimethylpropanenitrile typically involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylpropanenitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyclopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common electrophiles include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
3-Cyclopropyl-2,2-dimethylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclopropyl group can also interact with hydrophobic regions of proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanenitrile: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylmethylamine: Contains an amine group instead of a nitrile group, leading to different reactivity.
Cyclopropylacetonitrile: Similar structure but with a different substitution pattern on the cyclopropyl ring.
Uniqueness
3-Cyclopropyl-2,2-dimethylpropanenitrile is unique due to the presence of both a cyclopropyl group and a nitrile group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,6-9)5-7-3-4-7/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXZEJFYHGRBHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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